REACTION_CXSMILES
|
[Br:1][C:2]1[NH:3][C:4]([Cl:8])=[C:5]([Cl:7])[N:6]=1.[H-].[Na+].[CH3:11][O:12][CH2:13]Cl.O>CN(C)C=O>[CH3:11][O:12][CH2:13][N:3]1[C:4]([Cl:8])=[C:5]([Cl:7])[N:6]=[C:2]1[Br:1] |f:1.2|
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Name
|
|
Quantity
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0.86 g
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Type
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reactant
|
Smiles
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BrC=1NC(=C(N1)Cl)Cl
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Name
|
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.32 g
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Type
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reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
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40 mL
|
Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with 30 ml of diethyl ether
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Type
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EXTRACTION
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Details
|
Extraction with diethyl ether
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Type
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EXTRACTION
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Details
|
the ether extract
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to obtain an oily product
|
Type
|
CUSTOM
|
Details
|
This product was purified by column chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COCN1C(=NC(=C1Cl)Cl)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |